Cas no 890589-19-2 (1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo3,4-dpyrimidin-4-one)
1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo3,4-dpyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- AKOS005139174
- 1-(3,4-dimethylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
- STL488893
- EN300-238834
- AKOS000267638
- F2135-0124
- 1-(3,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
- 1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
- 890589-19-2
- 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-(3,4-dimethylphenyl)-1,5-dihydro-
- 1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo3,4-dpyrimidin-4-one
-
- Inchi: 1S/C13H12N4O/c1-8-3-4-10(5-9(8)2)17-12-11(6-16-17)13(18)15-7-14-12/h3-7H,1-2H3,(H,14,15,18)
- InChI Key: BXARNFFQUGEFKU-UHFFFAOYSA-N
- SMILES: O=C1C2C=NN(C=2N=CN1)C1=CC=C(C)C(C)=C1
Computed Properties
- Exact Mass: 240.10111102g/mol
- Monoisotopic Mass: 240.10111102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 370
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 59.3Ų
Experimental Properties
- Density: 1.35±0.1 g/cm3(Predicted)
- Boiling Point: 450.0±55.0 °C(Predicted)
- pka: 0.59±0.20(Predicted)
1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo3,4-dpyrimidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D127846-100mg |
1-(3,4-Dimethylphenyl)-1,5-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one |
890589-19-2 | 100mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D127846-500mg |
1-(3,4-Dimethylphenyl)-1,5-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one |
890589-19-2 | 500mg |
$ 230.00 | 2022-06-05 | ||
| TRC | D127846-1g |
1-(3,4-Dimethylphenyl)-1,5-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one |
890589-19-2 | 1g |
$ 365.00 | 2022-06-05 | ||
| Life Chemicals | F2135-0124-0.25g |
1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
890589-19-2 | 95%+ | 0.25g |
$224.0 | 2023-09-06 | |
| Life Chemicals | F2135-0124-0.5g |
1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
890589-19-2 | 95%+ | 0.5g |
$236.0 | 2023-09-06 | |
| Life Chemicals | F2135-0124-1g |
1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
890589-19-2 | 95%+ | 1g |
$249.0 | 2023-09-06 | |
| Life Chemicals | F2135-0124-2.5g |
1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
890589-19-2 | 95%+ | 2.5g |
$498.0 | 2023-09-06 | |
| Life Chemicals | F2135-0124-5g |
1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
890589-19-2 | 95%+ | 5g |
$747.0 | 2023-09-06 | |
| Life Chemicals | F2135-0124-10g |
1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
890589-19-2 | 95%+ | 10g |
$1046.0 | 2023-09-06 |
1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo3,4-dpyrimidin-4-one Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo3,4-dpyrimidin-4-one
1-(3,4-Dimethylphenyl)-1,5-Dihydro-4H-Pyrazolo[3,4-D]Pyrimidin-4-One: A Comprehensive Overview
The compound 1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, identified by the CAS number 890589-19-2, is a fascinating molecule with significant potential in various fields of research and application. This compound belongs to the broader class of pyrazolopyrimidinones, which have garnered considerable attention due to their unique structural features and diverse biological activities. In this article, we delve into the structural characteristics, synthesis methods, biological properties, and potential applications of this compound.
The molecular structure of 1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is characterized by a pyrazolopyrimidine ring system fused with a phenyl group substituted at positions 3 and 4 with methyl groups. This substitution pattern introduces steric and electronic effects that can significantly influence the compound's reactivity and bioavailability. Recent studies have highlighted the importance of such structural modifications in enhancing the pharmacokinetic properties of similar compounds.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyrazolopyrimidine core. One common approach involves the cyclization of an appropriate diamine derivative in the presence of a carbonyl compound under acidic or basic conditions. The subsequent introduction of the 3,4-dimethylphenyl group is achieved through nucleophilic aromatic substitution or coupling reactions. Researchers have explored various catalysts and reaction conditions to optimize yield and purity.
Recent advancements in computational chemistry have enabled detailed studies of the electronic structure and conformational flexibility of 1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. These studies reveal that the molecule exhibits a planar geometry around the pyrazolopyrimidine ring system, which is crucial for its interaction with biological targets such as enzymes or receptors. The methyl substituents on the phenyl ring contribute to hydrophobic interactions and may play a role in modulating binding affinity.
In terms of biological activity, this compound has shown promise in several areas. For instance, recent research has demonstrated its potential as an inhibitor of certain kinases involved in cellular signaling pathways. The ability to selectively target these enzymes could make it a valuable lead compound in drug discovery programs targeting diseases such as cancer or inflammatory disorders.
Moreover, preliminary studies suggest that this compound may exhibit antioxidant properties due to its conjugated π-system and nitrogen-rich framework. Antioxidant compounds are highly sought after for their role in preventing oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
The application of green chemistry principles in the synthesis and processing of this compound is another area gaining traction among researchers. By employing environmentally friendly solvents and catalysts or recycling byproducts from synthesis steps, chemists can reduce the environmental footprint associated with its production.
In conclusion, 1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one represents a compelling molecule with rich structural features and diverse functional properties. Its potential applications span across pharmaceuticals development to materials science; however further research is needed to fully realize its capabilities.
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